molecular formula C19H15ClFNO3 B2428174 1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798522-58-3

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2428174
CAS No.: 1798522-58-3
M. Wt: 359.78
InChI Key: RUZTXFSOZAJMAA-UHFFFAOYSA-N
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Description

1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting a chroman and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chroman ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the spiro junction: The spiro junction is formed by reacting the chroman derivative with a suitable pyrrolidinone precursor under conditions that promote spirocyclization.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalytic processes and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one can be compared with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines. While these compounds share the spirocyclic motif, 1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its specific substitution pattern and the presence of the chroman and pyrrolidinone rings . Similar compounds include:

Properties

IUPAC Name

1'-(2-chloro-4-fluorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-15-9-12(21)5-6-13(15)18(24)22-8-7-19(11-22)10-16(23)14-3-1-2-4-17(14)25-19/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZTXFSOZAJMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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